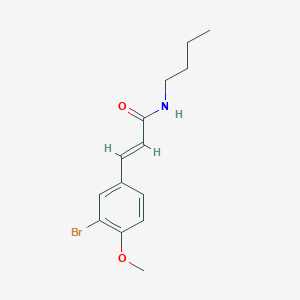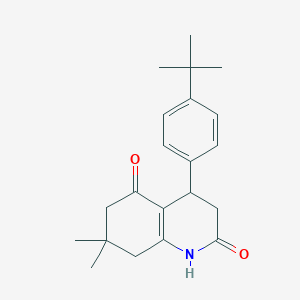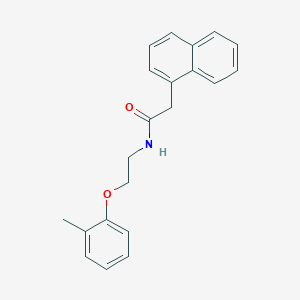![molecular formula C18H16Cl2FNOS B4571970 N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4571970.png)
N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide
説明
N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide is a useful research compound. Its molecular formula is C18H16Cl2FNOS and its molecular weight is 384.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0313689 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Self-Assembled Aggregates and Recognition Applications
Self-assembled aggregates of new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers demonstrate selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property can be applied in the development of selective extraction processes and sensors for specific compounds in environmental and analytical chemistry (Sawada et al., 2000).
Fluorescence Quenching for Protein Studies
Acrylamide derivatives serve as efficient quenchers of tryptophanyl fluorescence, providing a valuable tool for probing the exposure and conformational changes of tryptophanyl residues in proteins. This application is critical in protein biochemistry and structural biology for understanding protein folding, dynamics, and interactions (Eftink & Ghiron, 1976).
Antipathogenic Properties
Thiourea derivatives, including those with acrylamide groups, have shown significant antipathogenic activities, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. This research indicates the potential of acrylamide derivatives in developing new antimicrobial agents with antibiofilm properties, crucial for combating resistant bacterial infections (Limban et al., 2011).
Optoelectronic Applications
Acrylamide derivatives have been explored for their nonlinear optical limiting properties, making them suitable for applications in optoelectronic devices aimed at protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. This application leverages the unique optical properties of these compounds for advanced technological applications (Anandan et al., 2018).
Polymer Science and Materials Engineering
Acrylamide derivatives are used in the synthesis of thermoresponsive polymers tunable by pH and CO2, offering potential applications in smart materials and responsive systems. Such polymers can respond to environmental stimuli with applications in drug delivery systems, tissue engineering scaffolds, and smart coatings (Jiang et al., 2014).
特性
IUPAC Name |
(E)-N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FNOS/c19-16-2-1-3-17(20)15(16)12-24-11-10-22-18(23)9-6-13-4-7-14(21)8-5-13/h1-9H,10-12H2,(H,22,23)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFNDJZSTVFZDJ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCCNC(=O)C=CC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CSCCNC(=O)/C=C/C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4571895.png)

![1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[(2-methylcyclopentyl)oxy]-2-propanol dihydrochloride](/img/structure/B4571906.png)
![N-{5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4571911.png)

![2-[(4-fluorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4571923.png)

![2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B4571930.png)
![(7Z)-3-(3-ACETYLPHENYL)-7-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE](/img/structure/B4571933.png)
![1-(3-methoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4571941.png)
![2-[(4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4571942.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B4571944.png)

![2-(cyanoacetyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4571959.png)
